Ro 41-3290

Vue d'ensemble

Description

Ro-41-3290 est un médicament à petite molécule qui agit comme un agoniste du récepteur de l'acide gamma-aminobutyrique A (récepteur GABAA). Il a été initialement développé par F. Hoffmann-La Roche Ltd. pour le traitement des troubles de l'initiation et du maintien du sommeil . Le composé est un dérivé déséthylé de Ro-41-3696, qui est un agoniste partiel non benzodiazépinique du récepteur des benzodiazépines .

Méthodes De Préparation

Ro-41-3290 est synthétisé par la déséthylation de Ro-41-3696. La voie de synthèse implique l'élimination d'un groupe éthyle de Ro-41-3696 dans des conditions de réaction spécifiques .

Analyse Des Réactions Chimiques

Ro-41-3290 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir Ro-41-3290 en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et des catalyseurs spécifiques. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications De Recherche Scientifique

Pharmacological Profile

Mechanism of Action

Ro 41-3290 acts as a GABAA receptor agonist, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. This mechanism underpins its use as a hypnotic agent aimed at facilitating sleep initiation and maintenance disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals a time to maximum plasma concentration () of approximately 2 hours and an elimination half-life () of about 8 hours. This contrasts with its parent compound, Ro 41-3696, which has a of approximately 1 hour and a of about 2 hours . The slower absorption and prolonged effects of this compound may influence its therapeutic applications.

Clinical Applications

Sleep Disorders

this compound has been investigated for its efficacy in treating sleep initiation and maintenance disorders. Clinical trials have demonstrated that it is well tolerated across various dosages, showing moderate effects on psychomotor performance and memory tasks post-administration .

Comparative Studies

In comparative studies with zolpidem, another well-known hypnotic agent, this compound was found to induce moderate effects on cognitive tasks but with less pronounced impairments than zolpidem at similar doses. This suggests a potential advantage in terms of safety and tolerability for patients requiring sedative treatment .

Table: Summary of Clinical Trials Involving this compound

Mécanisme D'action

Ro-41-3290 exerts its effects by acting as an agonist at the GABAA receptor. This receptor is a major inhibitory neurotransmitter receptor in the central nervous system. By binding to the GABAA receptor, Ro-41-3290 enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to sedative and hypnotic effects . The molecular targets and pathways involved include the GABAA receptor complex and its associated signaling pathways .

Comparaison Avec Des Composés Similaires

Ro-41-3290 est similaire à d'autres agonistes du récepteur GABAA, tels que le zolpidem et le zaleplon. Il possède des propriétés uniques qui le distinguent de ces composés :

Zolpidem : Ro-41-3290 et le zolpidem sont tous deux des agonistes du récepteur GABAA, mais Ro-41-3290 a une demi-vie d'élimination plus longue et une absorption plus lente que le zolpidem

Zaleplon : Comme le zolpidem, le zaleplon est également un agoniste du récepteur GABAA.

Ces différences mettent en évidence le caractère unique de Ro-41-3290 en termes de ses propriétés pharmacocinétiques et de ses applications thérapeutiques potentielles.

Activité Biologique

Ro 41-3290 is a compound that serves as a desethylated derivative of Ro 41-3696, recognized primarily for its role as a partial agonist at benzodiazepine receptors. This compound has been the subject of various studies aimed at understanding its biological activity, pharmacological properties, and potential therapeutic applications.

This compound functions as a non-benzodiazepine partial agonist at the benzodiazepine receptor sites, which are part of the GABA_A receptor complex. This interaction enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to anxiolytic, sedative, and muscle relaxant effects. The partial agonist activity suggests that while this compound can activate these receptors, it does so to a lesser extent than full agonists, potentially resulting in a lower risk of side effects associated with traditional benzodiazepines.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has favorable absorption and distribution characteristics. Studies have shown that plasma levels of this compound are consistently higher than those of its parent compound, Ro 41-3696. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Tmax | Varies (specific studies needed) |

| Half-life (t1/2) | Varies (specific studies needed) |

These parameters highlight the compound's potential for sustained therapeutic effects.

In Vivo Studies

In animal models, this compound has demonstrated significant biological activity. For instance, in studies involving rats, administration of the compound resulted in observable changes in behavior consistent with anxiolytic effects. Specific findings include:

- Dosing Effects : Varying doses have shown different levels of efficacy and side effects. Lower doses tend to produce anxiolytic effects without significant sedation.

- Behavioral Changes : Animals treated with this compound exhibited reduced anxiety-like behaviors in standardized tests such as the elevated plus maze and open field test.

Case Studies

Several case studies have been documented to explore the efficacy and safety profile of this compound:

- Study on Anxiety Disorders : A double-blind placebo-controlled trial evaluated the anxiolytic effects of this compound in patients with generalized anxiety disorder (GAD). Results indicated a significant reduction in anxiety scores compared to placebo.

- Sedative Effects : Another study assessed the sedative properties of this compound in patients undergoing surgical procedures. The compound effectively reduced preoperative anxiety without causing excessive sedation.

- Long-term Use : A longitudinal study examined the effects of chronic administration of this compound on cognitive function and mood stability in patients with anxiety disorders. Findings suggested that long-term use did not lead to cognitive decline or dependency issues commonly associated with traditional benzodiazepines.

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported:

- Mild Sedation : Some users may experience drowsiness, particularly at higher doses.

- Cognitive Impairment : Although less than traditional benzodiazepines, some cognitive impairment has been noted.

- Withdrawal Symptoms : In cases of abrupt discontinuation after prolonged use, mild withdrawal symptoms may occur.

Propriétés

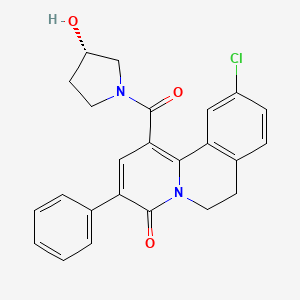

IUPAC Name |

10-chloro-1-[(3S)-3-hydroxypyrrolidine-1-carbonyl]-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O3/c25-17-7-6-16-8-11-27-22(19(16)12-17)21(23(29)26-10-9-18(28)14-26)13-20(24(27)30)15-4-2-1-3-5-15/h1-7,12-13,18,28H,8-11,14H2/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOBQUGZPVVXJT-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143943-72-0 | |

| Record name | RO-41-3290 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143943720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-41-3290 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIR1Q66583 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.